N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide
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Overview
Description
N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide is a chemical compound with the molecular formula C15H15BrN2O2S. This compound is characterized by its bromophenyl group attached to a sulfonyl group, which is further connected to a dimethylbenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide typically involves multiple steps, starting with the bromination of benzene to produce 4-bromobenzene. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group, followed by the formation of the carboximidamide group through a series of reactions involving dimethylamine and benzenecarboxylic acid derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the bromophenyl and sulfonyl groups, which can be sensitive to reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl and sulfonyl groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide may be used as a probe to study biological systems. Its unique structure allows it to interact with specific biomolecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it could be used as a precursor for the development of new drugs. Its ability to undergo various chemical reactions makes it a valuable candidate for drug design and synthesis.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its reactivity and stability under different conditions make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide
N'-[(4-fluorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide
N'-[(4-iodophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide
Uniqueness: N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide stands out due to the presence of the bromine atom, which imparts unique chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the reactivity and stability of the compound, making it distinct in its applications.
Properties
IUPAC Name |
N'-(4-bromophenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-18(2)15(12-6-4-3-5-7-12)17-21(19,20)14-10-8-13(16)9-11-14/h3-11H,1-2H3/b17-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKKEUDYASHZLZ-ICFOKQHNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N\S(=O)(=O)C1=CC=C(C=C1)Br)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197816 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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